CID 156588590

Description

CID 156588590, identified as Oscillatoxin E, is a member of the oscillatoxin family, a group of marine-derived cyclic lipopeptides primarily isolated from cyanobacteria of the genus Oscillatoria. These compounds are characterized by their complex macrocyclic structures, which incorporate unique fatty acid side chains and amino acid residues.

Key structural features of Oscillatoxin E include:

- A 24-membered macrocyclic ring.

- A polyketide-derived fatty acid chain with hydroxyl and methyl branches.

- Non-ribosomal peptide synthetase (NRPS)-incorporated amino acids, such as threonine and valine.

Properties

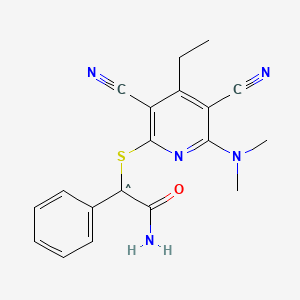

Molecular Formula |

C19H18N5OS |

|---|---|

Molecular Weight |

364.4 g/mol |

InChI |

InChI=1S/C19H18N5OS/c1-4-13-14(10-20)18(24(2)3)23-19(15(13)11-21)26-16(17(22)25)12-8-6-5-7-9-12/h5-9H,4H2,1-3H3,(H2,22,25) |

InChI Key |

IMQONUHFWUJRDJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=NC(=C1C#N)S[C](C2=CC=CC=C2)C(=O)N)N(C)C)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 156588590 involves specific chemical reactions and conditions. Detailed synthetic routes and reaction conditions are essential for producing this compound with high purity and yield. Industrial production methods may vary, but they typically involve optimized processes to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: CID 156588590 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific reagents and conditions. Understanding the types of reactions and the major products formed is crucial for its application in different fields.

Common Reagents and Conditions: The common reagents and conditions used in the reactions of this compound include specific catalysts, solvents, and temperature controls. These factors play a significant role in determining the outcome of the reactions and the quality of the products formed.

Scientific Research Applications

Chemistry: In chemistry, CID 156588590 is used as a reagent in various synthetic processes. Its unique properties make it valuable for creating complex molecules and studying reaction mechanisms.

Biology: In biological research, this compound is utilized to investigate cellular processes and molecular interactions. Its ability to interact with specific biological targets makes it a useful tool for studying biochemical pathways.

Medicine: In the medical field, this compound has potential applications in drug development and therapeutic interventions. Its interactions with biological molecules can lead to the discovery of new treatments for various diseases.

Industry: In industrial applications, this compound is used in the production of materials and chemicals. Its properties make it suitable for use in manufacturing processes that require specific chemical characteristics.

Mechanism of Action

The mechanism of action of CID 156588590 involves its interaction with molecular targets and pathways. Understanding how this compound exerts its effects at the molecular level is essential for its application in scientific research and medicine. The pathways involved in its mechanism of action provide insights into its potential therapeutic uses.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Oscillatoxin Derivatives

Structural Analysis

- Oscillatoxin D (CID 101283546): Differs from Oscillatoxin E in chain length and hydroxylation.

- 30-Methyl-Oscillatoxin D (CID 185389) : Methylation at C-30 introduces steric bulk, which could enhance lipid solubility and affect pharmacokinetic properties such as absorption and distribution .

- Oscillatoxin F (CID 156582092) : The extended fatty acid chain suggests increased hydrophobicity, possibly influencing binding affinity to lipid-rich membranes or proteins .

Functional Implications

- Cytotoxicity : Oscillatoxin E's hydroxyl group may facilitate hydrogen bonding with biological targets, enhancing its cytotoxic effects compared to Oscillatoxin D .

- Bioavailability : Methylation in 30-Methyl-Oscillatoxin D could improve oral bioavailability by reducing metabolic degradation, a hypothesis supported by analogous compounds in –18, where methylation increased stability .

- Target Specificity : Structural variations in the fatty acid chain (e.g., saturation, branching) may dictate target specificity, as seen in other lipopeptides where chain length modulates antimicrobial activity .

Q & A

Q. How can reproducibility be enhanced in this compound-related experiments?

- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Publish raw data in repositories (e.g., Zenodo) with metadata.

- Document equipment calibration records and reagent lot numbers.

- Share code/scripts for data analysis (e.g., GitHub).

Encourage independent replication through collaborative networks .

Tables for Key Methodological Criteria

| Framework | Application Example | Key Metrics |

|---|---|---|

| PICO | Defining mechanism of action studies | Population specificity, outcome clarity |

| FINER | Feasibility of in vivo toxicity assays | Cost, ethical approval timeline |

| DOE | Reaction optimization | Yield, purity, interaction effects |

| Validation Parameter | Acceptance Criteria |

|---|---|

| Linearity (R²) | ≥0.998 |

| Accuracy (% recovery) | 95–105% |

| Precision (% RSD) | ≤5% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.